4-(5-Bromothiophen-2-yl)oxazolidin-2-one
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Overview
Description
4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidinone ring . The brominated thiophene group can then be introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications, including:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics . The brominated thiophene group can interact with specific molecular targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Uniqueness
4-(5-Bromothiophen-2-yl)oxazolidin-2-one is unique due to the presence of the brominated thiophene group, which can impart distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C7H6BrNO2S |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-2-1-5(12-6)4-3-11-7(10)9-4/h1-2,4H,3H2,(H,9,10) |
InChI Key |
HLFSSPOIHKJCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(S2)Br |
Origin of Product |
United States |
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